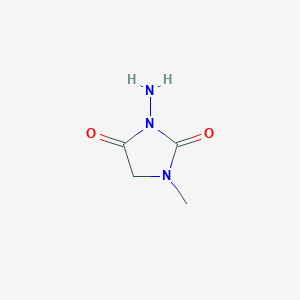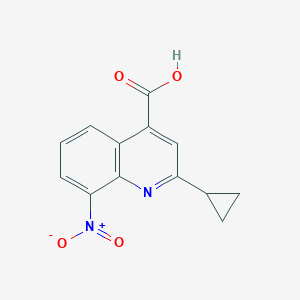
3,8-Diaminodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Diaminodecane is an organic compound with the molecular formula C10H24N2 It is a type of diamine, which means it contains two amino groups (-NH2) attached to a decane backbone
準備方法
Synthetic Routes and Reaction Conditions: 3,8-Diaminodecane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of decanedinitrile. This process typically uses a catalyst such as Raney nickel under high pressure and temperature conditions. The reaction proceeds as follows:
C10H18(CN)2+4H2→C10H24(NH2)2
Industrial Production Methods: In an industrial setting, the production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving this goal.
化学反応の分析
Types of Reactions: 3,8-Diaminodecane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced further to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3,8-Diaminodecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in cell growth and differentiation.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,8-diaminodecane exerts its effects is primarily through its interaction with biological molecules. The amino groups can form hydrogen bonds and ionic interactions with various biomolecules, affecting their structure and function. This compound can also interact with cellular membranes, influencing cell permeability and signaling pathways.
類似化合物との比較
1,10-Diaminodecane: Another diamine with a similar structure but different positioning of amino groups.
1,8-Diaminooctane: A shorter chain diamine with similar chemical properties.
Comparison:
Uniqueness: 3,8-Diaminodecane is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules.
Applications: While similar compounds like 1,10-diaminodecane and 1,8-diaminooctane are used in similar applications, this compound may offer distinct advantages in certain contexts due to its unique structure.
特性
分子式 |
C10H24N2 |
|---|---|
分子量 |
172.31 g/mol |
IUPAC名 |
decane-3,8-diamine |
InChI |
InChI=1S/C10H24N2/c1-3-9(11)7-5-6-8-10(12)4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChIキー |
FLGFTNZDECGPIR-UHFFFAOYSA-N |
正規SMILES |
CCC(CCCCC(CC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


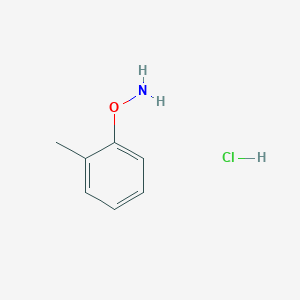
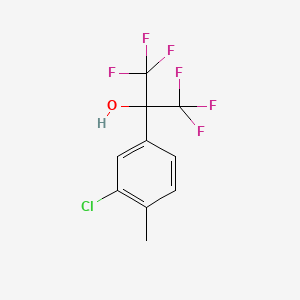

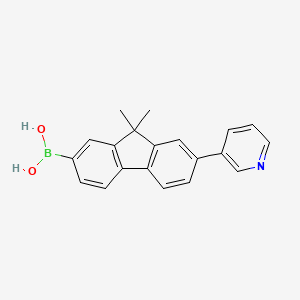
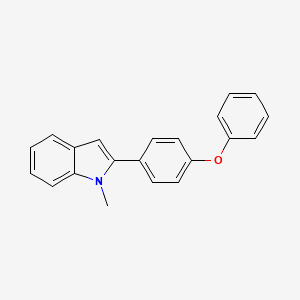
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
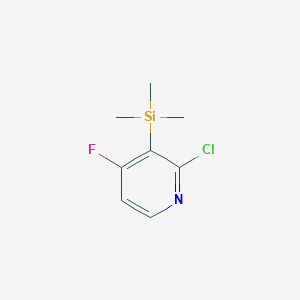
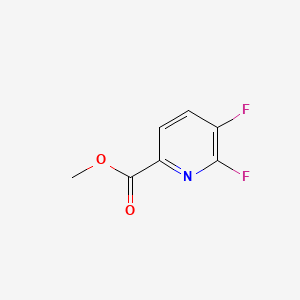
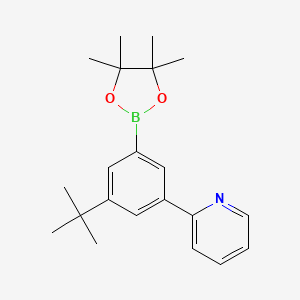

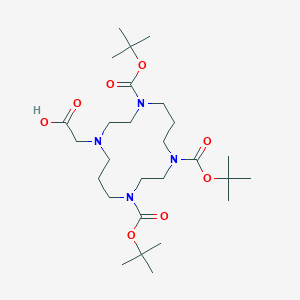
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
